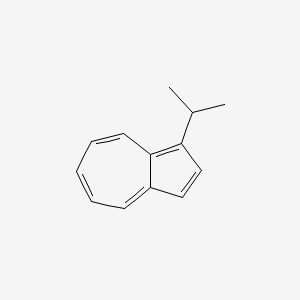

1-Isopropylazulene

Description

Structure

3D Structure

Properties

CAS No. |

7206-54-4 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-propan-2-ylazulene |

InChI |

InChI=1S/C13H14/c1-10(2)12-9-8-11-6-4-3-5-7-13(11)12/h3-10H,1-2H3 |

InChI Key |

PGMUWFCRDIIWCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=CC=CC=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropylazulene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for 1-isopropylazulene, a key azulene derivative. The content herein is curated for professionals in research and drug development, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate its synthesis and application.

Ziegler-Hafner Azulene Synthesis: A Primary Route to this compound

The Ziegler-Hafner synthesis is a versatile and widely employed method for the preparation of azulenes, including this compound. The general strategy involves the condensation of a cyclopentadienide anion with a pyridinium salt, which undergoes ring-opening to form a fulvene intermediate that subsequently cyclizes to the azulene core. For the synthesis of this compound, this method is adapted by using an isopropyl-substituted cyclopentadienide.

Reaction Mechanism

The synthesis proceeds through several key steps:

-

Formation of the Pyridinium Salt (Zincke Salt): Pyridine is activated by reacting with a suitable agent, such as 2,4-dinitrochlorobenzene, to form an N-(2,4-dinitrophenyl)pyridinium salt.

-

Ring Opening of the Pyridinium Salt: A secondary amine, such as dimethylamine or pyrrolidine, attacks the pyridinium salt, leading to the opening of the pyridine ring to form a glutacondialdehyde derivative (König's salt).

-

Formation of the Fulvene Intermediate: The isopropylcyclopentadienide anion, generated by treating isopropylcyclopentadiene with a strong base like sodium methoxide, reacts with the opened pyridinium salt. This results in the formation of a 6-aminofulvene derivative.

-

Electrocyclization and Elimination: Upon heating, the fulvene intermediate undergoes an intramolecular 10π-electrocyclization. Subsequent elimination of the secondary amine yields the aromatic this compound.

Experimental Protocol (Adapted from the Synthesis of Azulene)[1][2]

This protocol is a representative procedure adapted from the well-established synthesis of the parent azulene and can be modified for this compound by substituting cyclopentadiene with isopropylcyclopentadiene.

Materials:

-

2,4-Dinitrochlorobenzene

-

Pyridine (anhydrous)

-

Pyrrolidine

-

Isopropylcyclopentadiene

-

Sodium Methoxide in Methanol

-

Hexane

-

Alumina (for chromatography)

Procedure:

-

Preparation of the Pyridinium Salt: A mixture of 2,4-dinitrochlorobenzene (1.0 mol) and anhydrous pyridine (1.2 L) is heated at 80-90 °C for 4 hours. A thick yellow precipitate of N-(2,4-dinitrophenyl)pyridinium chloride will form.

-

Ring Opening: The mixture is cooled to 0 °C, and a pre-chilled solution of pyrrolidine (2.2 mol) in anhydrous pyridine is added dropwise. The resulting mixture is stirred at room temperature for 12 hours.

-

Reaction with Isopropylcyclopentadienide: The system is flushed with nitrogen. Freshly prepared isopropylcyclopentadiene (1.06 mol) is added, followed by the slow dropwise addition of a 2.5 M solution of sodium methoxide in methanol (400 mL) while maintaining the temperature below 40 °C. The mixture is then stirred for an additional 4 hours.

-

Cyclization and Work-up: The reaction vessel is fitted for distillation, and a mixture of pyridine and methanol is distilled off until the reaction temperature reaches 105-110 °C. An additional 1 L of dry pyridine is added, and the mixture is heated under nitrogen at 125 °C for 4 days. After cooling, the pyridine is removed under reduced pressure.

-

Purification: The crude product is extracted with hexane. The hexane extracts are washed with 10% aqueous hydrochloric acid and then with water. After drying over anhydrous sodium sulfate, the solvent is removed by distillation. The crude this compound is purified by chromatography on alumina using hexane as the eluent.

Yield: The yield for the synthesis of the parent azulene is reported to be in the range of 51-59%.[1] Similar yields can be anticipated for this compound, though optimization may be required.

Synthesis from 2H-Cyclohepta[b]furan-2-ones

Another significant pathway to substituted azulenes involves the reaction of 2H-cyclohepta[b]furan-2-ones with various reagents. This method, often referred to as the Nozoe synthesis, is particularly useful for preparing azulenes with substituents on the five-membered ring.

Reaction Mechanism

The core of this synthesis is an [8+2] cycloaddition reaction. 2H-cyclohepta[b]furan-2-one acts as the 8π component, and a suitable 2π component, such as an enamine or enol ether, is used to form the five-membered ring.

-

[8+2] Cycloaddition: The 2H-cyclohepta[b]furan-2-one undergoes a cycloaddition reaction with an enamine derived from isobutyraldehyde. This forms a strained bicyclic intermediate.

-

Decarboxylation and Elimination: The intermediate readily undergoes decarboxylation to relieve ring strain, followed by the elimination of the amine moiety to yield the aromatic azulene ring system.

Experimental Protocol (General Procedure)[3]

Materials:

-

2H-cyclohepta[b]furan-2-one

-

Isobutyraldehyde

-

Secondary amine (e.g., pyrrolidine or morpholine)

-

Solvent (e.g., ethanol, dioxane)

Procedure:

-

Enamine Formation (in situ): Isobutyraldehyde and a secondary amine are reacted in a suitable solvent to form the corresponding enamine.

-

Cycloaddition: 2H-cyclohepta[b]furan-2-one is added to the enamine solution. The reaction mixture is heated under reflux for several hours.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or alumina to afford this compound.

Yield: Yields for this type of reaction can vary widely depending on the specific substrates and reaction conditions but are generally moderate to good.

Quantitative Data and Spectroscopic Characterization

While specific experimental data for the synthesis of this compound is not extensively documented in readily available literature, the following tables summarize expected spectroscopic data based on the known characteristics of the azulene core and the influence of the isopropyl substituent.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the azulene ring are expected to appear in the range of δ 7.0-8.5 ppm. The methine proton of the isopropyl group will be a septet around δ 3.0-3.5 ppm, and the methyl protons will be a doublet around δ 1.2-1.5 ppm. |

| ¹³C NMR | Aromatic carbons will resonate in the range of δ 115-150 ppm. The carbons of the isopropyl group will appear in the aliphatic region (δ 20-40 ppm). |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z = 170. A prominent fragment will likely be the loss of a methyl group (M-15) at m/z = 155, and potentially the loss of the isopropyl group (M-43) at m/z = 127. |

| UV-Vis Spectroscopy | Like the parent azulene, this compound is expected to be a deep blue compound with characteristic absorptions in the visible region, typically with a λmax around 580-600 nm, corresponding to the S₀ → S₁ transition. Stronger absorptions (S₀ → S₂) will be observed in the UV region.[2][3] |

Conclusion

The synthesis of this compound can be effectively achieved through established methodologies for azulene synthesis, primarily the Ziegler-Hafner method and the reaction of 2H-cyclohepta[b]furan-2-ones. The Ziegler-Hafner approach offers a robust and scalable route, while the Nozoe method provides flexibility in introducing substituents to the five-membered ring. The provided experimental protocols, adapted from related syntheses, serve as a strong foundation for the laboratory preparation of this compound. Further optimization of reaction conditions will be beneficial for maximizing yields and purity. The expected spectroscopic data provides a basis for the characterization and confirmation of the synthesized product.

References

Spectroscopic data of 1-Isopropylazulene (NMR, IR, UV-Vis)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for guaiazulene (1,4-dimethyl-7-isopropylazulene), a close structural analog of 1-isopropylazulene. Due to the limited availability of published experimental spectroscopic data for this compound, this guide utilizes data for the well-characterized guaiazulene to provide researchers, scientists, and drug development professionals with a representative understanding of the spectroscopic properties of substituted azulenes. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in structured tables, details the general experimental protocols for these techniques, and includes visualizations to illustrate key concepts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.85 | d | 8.5 |

| H-8 | 7.75 | d | 8.5 |

| H-5 | 7.35 | d | 4.0 |

| H-6 | 7.15 | dd | 8.5, 4.0 |

| H-3 | 6.95 | d | 4.0 |

| H-1' (isopropyl CH) | 3.25 | septet | 7.0 |

| 4-CH₃ | 2.65 | s | - |

| 1-CH₃ | 2.40 | s | - |

| 2' and 3'-CH₃ (isopropyl) | 1.35 | d | 7.0 |

Data obtained in CDCl₃.[1]

1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 115-140 |

| Isopropyl Methine (C-1') | 28.5 |

| Isopropyl Methyls (C-2', C-3') | 22.0 |

| Ring Methyl (4-CH₃) | 21.5 |

| Ring Methyl (1-CH₃) | 19.0 |

Data obtained in CDCl₃.[1]

1.3. Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for obtaining NMR spectra of azulene derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 | Aromatic C-H stretch |

| 2950, 2870 | Aliphatic C-H stretches |

| 1600, 1575 | Aromatic C=C stretches |

| 1450 | Methyl deformations |

| 1380, 1365 | gem-dimethyl splitting (isopropyl) |

[1]

2.1. Experimental Protocol for IR Spectroscopy

A general protocol for obtaining an IR spectrum is outlined below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with conjugated π-systems. Guaiazulene exhibits a characteristic strong absorption in the visible region, which is responsible for its deep blue color.

| Wavelength (λmax, nm) | Solvent |

| ~600-610 | Not specified |

[1]

A representative UV-Vis absorption spectrum of guaiazulene in acetonitrile shows several absorption bands, with the most prominent one in the visible range.

3.1. Experimental Protocol for UV-Vis Spectroscopy

The general steps for acquiring a UV-Vis spectrum are as follows.

The spectroscopic data of guaiazulene presented in this guide provide a valuable reference for researchers working with substituted azulenes. The distinct NMR signals, characteristic IR absorptions, and the strong visible absorption band are key features that can be used for the identification and characterization of this class of compounds. The provided experimental workflows offer a general foundation for obtaining high-quality spectroscopic data for these molecules.

References

An In-depth Technical Guide to 1-Isopropylazulene: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylazulene, more commonly known as Guaiazulene, is a bicyclic aromatic hydrocarbon with a distinctive deep blue color.[1] A derivative of azulene, this sesquiterpene is found in various essential oils, most notably from chamomile and guaiac wood.[1] Its unique electronic structure and biological activities, including anti-inflammatory and antioxidant properties, have made it a subject of increasing interest in the fields of cosmetics, pharmaceuticals, and materials science.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its key biological signaling pathways.

Physical Properties

This compound is a dark blue crystalline solid at room temperature, though its low melting point can make it appear as a viscous liquid.[1][4] Unlike its colorless isomer naphthalene, the unique fused five- and seven-membered ring structure of the azulene core results in a significant dipole moment and its characteristic color.[5]

Tabulated Physical Properties

A summary of the key physical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₈ | [6] |

| Molecular Weight | 198.30 g/mol | [6] |

| Appearance | Dark blue crystalline solid | [1] |

| Melting Point | 27-33 °C | [1][6][7][8] |

| Boiling Point | 153 °C @ 7 mmHg | [6][7] |

| Density | 0.976 g/cm³ | [1][7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, DMSO, DMF, and vegetable oils. | [6][9] |

| UV/Vis λmax | 244, 284, 349, 366, 600-604 nm | [7][10][11] |

| CAS Number | 489-84-9 | [6] |

Note on Specific Rotation: this compound is an achiral molecule and therefore does not exhibit optical activity. Its specific rotation is zero.[12][13]

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely governed by the distinct electronic nature of its five- and seven-membered rings. The five-membered ring is electron-rich and thus susceptible to electrophilic attack, while the seven-membered ring is electron-deficient.[5]

Electrophilic Substitution

Electrophilic substitution reactions preferentially occur at the 1 and 3 positions of the five-membered ring.[2] This is a key reaction for the functionalization of the guaiazulene core. For example, Vilsmeier-Haack formylation introduces a formyl group at the 3-position.[3] Halogenation reactions are also important for further derivatization via cross-coupling reactions.[1]

Oxidation

Oxidation of guaiazulene can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation with potassium permanganate in acetone can yield 4-methyl-7-isopropylazulene-1-carboxylic acid and 1-formyl-4-methyl-7-isopropylazulene.[14] Selenium dioxide oxidation has been reported to produce 3-formylguaiazulene.[14]

Photosensitivity

This compound is sensitive to light. When exposed to light, its color can change from blue to green, and eventually to yellow upon degradation.[6] This photosensitivity is an important consideration for its storage and application.

Experimental Protocols

Synthesis of this compound (Guaiazulene) via Ziegler-Hafner Method (Illustrative)

The Ziegler-Hafner azulene synthesis is a classical and versatile method for preparing azulenes.[15][16] While various modifications exist, the general approach involves the condensation of a cyclopentadienide anion with a pyridinium salt derivative.

Protocol Outline:

-

Activation of Pyridine: Pyridine is activated by reaction with a suitable reagent, such as 2,4-dinitrochlorobenzene, to form an N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt).[8][17]

-

Ring Opening: The pyridinium salt is then treated with a secondary amine, such as dimethylamine or pyrrolidine, to induce ring-opening, forming a vinylogous amidinium salt.[16][18]

-

Condensation: This intermediate is reacted with a cyclopentadienide salt (e.g., sodium cyclopentadienide, prepared from cyclopentadiene and a base like sodium methoxide).[8]

-

Cyclization and Elimination: The resulting fulvene derivative undergoes thermal electrocyclization, followed by the elimination of the secondary amine, to yield the azulene core.[16] The reaction mixture is typically heated in a high-boiling solvent like pyridine.[8]

-

Workup and Purification: The azulene product is isolated from the reaction mixture, often by extraction with a nonpolar solvent like hexane, followed by purification.[8]

Purification of this compound

3.2.1. Column Chromatography

Column chromatography is a highly effective method for purifying this compound from reaction mixtures or natural extracts, taking advantage of its vibrant color for easy visualization of the separation.[6][7]

Protocol:

-

Adsorbent: Silica gel is a commonly used stationary phase.[7]

-

Eluent Selection: A non-polar solvent system is typically employed. A common starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate (e.g., 95:5 v/v).[7] The optimal solvent system can be determined by thin-layer chromatography (TLC) beforehand.

-

Column Packing: A glass column is packed with a slurry of silica gel in the chosen eluent. A layer of sand is added on top to protect the silica bed.

-

Sample Loading: The crude this compound, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the column.

-

Elution: The eluent is passed through the column under gravity or with positive pressure (flash chromatography). The deep blue band of this compound will travel down the column and can be collected in fractions.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

3.2.2. Recrystallization

Recrystallization is another method for purifying solid this compound.[15]

Protocol:

-

Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol can be a suitable solvent.[15]

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Cooling: The hot solution is allowed to cool slowly and undisturbed to room temperature, and then further cooled in an ice bath to promote crystallization.

-

Crystal Collection: The formed crystals are collected by vacuum filtration.[3][19]

-

Washing: The crystals are washed with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: The purified crystals are dried to remove any residual solvent.

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate specific cellular signaling pathways.[20]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and COX-2 (Cyclooxygenase-2) pathways.

-

NF-κB Pathway: In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α and IL-6.[17][21][22] this compound is thought to interfere with this cascade, leading to a reduction in the production of these inflammatory cytokines.[23][24][25][26]

-

COX-2 Pathway: The COX-2 enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5][11][27] this compound can inhibit the activity of COX-2, thereby reducing prostaglandin synthesis.[14]

Antioxidant Activity

The antioxidant effects of this compound are associated with the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

-

Nrf2 Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[28] In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[29] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their increased expression and enhanced cellular protection against oxidative damage.[28][30][31][32]

Conclusion

This compound (Guaiazulene) is a fascinating molecule with a rich set of physical and chemical properties. Its unique structure not only imparts its characteristic blue color but also drives its reactivity and biological functions. The ability to selectively functionalize its azulene core, coupled with its potent anti-inflammatory and antioxidant activities, makes it a valuable compound for research in medicinal chemistry and materials science. This guide has provided a foundational overview of its key characteristics and methodologies, offering a valuable resource for professionals in drug development and scientific research. Further exploration of its biological mechanisms and synthetic derivatization holds significant promise for the development of new therapeutic agents and advanced materials.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Home Page [chem.ualberta.ca]

- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression [frontiersin.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Guaiazulene derivative 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone reduces the production of ATP by inhibiting electron transfer complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2014056900A1 - Method for producing azulene and azulene derivatives - Google Patents [patents.google.com]

- 17. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 18. d-nb.info [d-nb.info]

- 19. youtube.com [youtube.com]

- 20. Guaiazulene biochemical activity and cytotoxic and genotoxic effects on rat neuron and N2a neuroblastom cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. kjpr.kr [kjpr.kr]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Herbal melanin modulates tumor necrosis factor alpha (TNF-alpha), interleukin 6 (IL-6) and vascular endothelial growth factor (VEGF) production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]

- 28. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. cetjournal.it [cetjournal.it]

- 31. mdpi.com [mdpi.com]

- 32. researchers.mq.edu.au [researchers.mq.edu.au]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-Isopropylazulene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure and molecular geometry of 1-isopropylazulene. Due to the absence of publicly available experimental crystallographic data for this specific compound, this document outlines the established experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents a set of hypothetical, yet chemically reasonable, crystallographic data to illustrate the expected structural parameters. This guide is intended to serve as a practical resource for researchers undertaking the structural characterization of this compound and related azulene derivatives, which are of growing interest in materials science and medicinal chemistry.

Introduction

Azulene, an isomer of naphthalene, is a bicyclic aromatic hydrocarbon known for its distinct blue color and unique electronic properties. Its derivatives are being explored for a variety of applications, from organic electronics to pharmaceuticals. This compound, a simple alkyl-substituted azulene, is a molecule of interest for understanding the fundamental structure-property relationships within this class of compounds. The precise three-dimensional arrangement of atoms in the crystalline state, defined by its crystal structure and molecular geometry, is critical for predicting its physical, chemical, and biological properties.

This guide details the necessary steps to determine these structural characteristics, providing a robust framework for its empirical analysis. While specific experimental data for this compound is not currently available in the literature, the protocols described herein are based on well-established and widely practiced techniques in chemical crystallography.

Predicted Molecular Geometry of this compound

The molecular geometry of azulene and its derivatives is a subject of considerable interest. The azulene core is a 10-pi electron system, adhering to Hückel's rule of aromaticity. Unlike naphthalene, azulene possesses a significant dipole moment (approximately 1.08 D), arising from an electronic ground state that can be described as a fusion of a cyclopentadienyl anion and a tropylium cation. This electronic structure leads to a notable variation in bond lengths around the periphery of the bicyclic system. Theoretical studies and experimental data on azulene itself suggest that the bond connecting the five- and seven-membered rings is a relatively long single bond, while the peripheral bonds exhibit a degree of alternation between shorter and longer C-C distances.

For this compound, it is expected that the azulene core will be largely planar. The isopropyl substituent at the C1 position will likely be oriented to minimize steric hindrance with the adjacent hydrogen atoms on the azulene ring. The C-C bond lengths within the azulene system are predicted to be in the range of 1.37 to 1.50 Å.

Experimental Protocols for Crystal Structure Determination

The definitive method for elucidating the crystal structure and molecular geometry of a small organic molecule like this compound is single-crystal X-ray diffraction. The following sections outline the necessary experimental procedures.

Synthesis and Purification

A pure sample of this compound is a prerequisite for obtaining high-quality crystals. A potential synthetic route involves the reaction of an appropriate azulene salt with an isopropylating agent. A generalized procedure is as follows:

-

Synthesis: To a solution of azulene in an appropriate aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium is added at low temperature (-78 °C) to generate the azulenyl anion. Subsequently, an isopropylating agent, such as 2-iodopropane, is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with water, and the organic product is extracted with a suitable solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with a non-polar eluent (e.g., hexanes) to yield pure this compound. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. For a small organic molecule like this compound, which is likely to be a low-melting solid or an oil at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., hexane, ethanol, or ethyl acetate/hexane) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then slowly cooled, often in a programmable water bath or by placing it in a refrigerator or freezer, to induce crystallization.

X-ray Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Mounting: The crystal is carefully selected under a microscope and mounted on a cryoloop. For data collection at low temperatures (typically 100 K), the crystal is coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

-

Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector), is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. For small molecules, direct methods are typically successful in solving the phase problem and providing an initial model of the molecular structure.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit.

Hypothetical Crystallographic Data for this compound

The following table summarizes the anticipated crystallographic data for this compound, based on typical values for related organic compounds. This data is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Crystal Data | |

| Chemical Formula | C₁₃H₁₄ |

| Formula Weight | 170.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.5 Å |

| b | 12.1 Å |

| c | 10.2 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 1010 ų |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Refinement | |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

| Selected Bond Lengths (Å) | |

| C(azulene)-C(azulene) | 1.37 - 1.50 |

| C(azulene)-C(isopropyl) | 1.51 |

| C(isopropyl)-C(methyl) | 1.53 |

| Selected Bond Angles (°) | |

| C-C-C (in azulene ring) | 108 - 131 |

| C(azulene)-C(isopropyl)-C(methyl) | 110 |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Conclusion

The determination of the crystal structure and molecular geometry of this compound is an essential step towards a comprehensive understanding of its chemical and physical properties. This guide has provided a detailed roadmap for achieving this through standard, yet powerful, techniques in chemical synthesis and X-ray crystallography. While awaiting experimental realization, the outlined protocols and hypothetical data serve as a valuable resource for researchers in the field. The successful structural elucidation of this compound will undoubtedly contribute to the broader understanding of azulene chemistry and aid in the rational design of novel materials and therapeutic agents.

The Deep Blue Treasure: A Technical Guide to the Discovery and Natural Sources of 1-Isopropylazulene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural origins, and isolation of 1-isopropylazulene derivatives, with a primary focus on the well-characterized compound, guaiazulene. This document delves into the historical context of their discovery, details their prevalence in various natural sources, and presents methodologies for their extraction and characterization. Furthermore, it explores the biological pathways influenced by these compounds, offering insights for drug discovery and development.

Discovery and Historical Perspective

The story of this compound derivatives is intrinsically linked to the discovery of their parent compound, azulene. The characteristic blue color of certain essential oils had been observed for centuries, but it wasn't until the 19th and 20th centuries that the chemical basis for this hue was elucidated.

The initial isolation of blue pigments from natural sources occurred in the early 20th century. In 1921, blue-colored constituents were identified in guaiac wood oil. The relationship of these compounds to the parent azulene structure became clearer after the first organic synthesis of azulene in 1937. The complete structural determination of guaiazulene (1,4-dimethyl-7-isopropylazulene) was achieved in 1950 through a combination of degradation studies and synthetic work.[1] This marked a significant milestone in understanding this class of bicyclic aromatic sesquiterpenes.

Natural Sources of this compound Derivatives

This compound derivatives, most notably guaiazulene, are found in a variety of natural sources, spanning the plant and fungal kingdoms, as well as marine life.

Table 1: Natural Sources and Quantitative Data of Guaiazulene

| Natural Source | Scientific Name | Family | Part Used | Guaiazulene Content/Yield | Reference(s) |

| Guaiac Wood | Guaiacum officinale, Guaiacum sanctum | Zygophyllaceae | Wood | 10-15% of essential oil | [1] |

| German Chamomile | Matricaria recutita (syn. M. chamomilla) | Asteraceae | Flowers | 5-15% of essential oil | [1] |

| Blue Mushroom | Lactarius indigo | Russulaceae | Fruiting Body | Contains (7-isopropenyl-4-methylazulen-1-yl)methyl stearate | |

| Soft Corals | Alcyonium species, Cespitularia species | Alcyoniidae | Whole Organism | Principal pigment in some species |

Experimental Protocols

Extraction of Guaiazulene from Guaiac Wood (Industrial Scale)

This protocol describes the industrial process for obtaining guaiazulene from guaiac wood.

Methodology:

-

Steam Distillation: Wood chips from Guaiacum officinale or Guaiacum sanctum are subjected to steam distillation. This process yields an essential oil containing 10-15% guaiazulene.[1]

-

Fractional Distillation: The crude essential oil is then subjected to fractional distillation under reduced pressure (10-15 mmHg) to separate guaiazulene from other volatile components.[1]

-

Recrystallization: Final purification is achieved through recrystallization of the guaiazulene-rich fraction from ethanol at a temperature of -20°C.[1]

Typical Yield: Approximately 1.5-2.0 kg of guaiazulene can be obtained per metric ton of guaiac wood.[1]

Extraction of Azulene Derivatives from Lactarius Mushrooms (Laboratory Scale)

This protocol is adapted from the extraction of azulene-type sesquiterpenoids from Lactarius deliciosus and is applicable for the extraction of related compounds from Lactarius indigo.

Methodology:

-

Maceration: Fresh fruiting bodies of the mushroom are ground and macerated in methanol at room temperature. The mixture is then filtered.[2]

-

Solvent Evaporation: The methanol is removed from the filtrate under reduced pressure to yield a crude extract.[2]

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent like ethyl acetate or n-hexane to separate the lipophilic azulene derivatives.[2]

-

Column Chromatography: The organic phase is concentrated and subjected to column chromatography for purification. A common stationary phase for this separation is Sephadex LH-20, with methanol as the eluent.[2] The colored fractions containing the azulene derivatives are collected.

Diagram 1: General Experimental Workflow for Isolation from Natural Sources

Caption: A generalized workflow for the extraction and isolation of this compound derivatives.

Extraction of Guaiazulene from Soft Corals (General Laboratory Scale)

The following is a general protocol for the extraction of bioactive compounds, including guaiazulene, from soft corals. Specific parameters may need to be optimized depending on the species.

Methodology:

-

Homogenization and Extraction: The collected soft coral samples are freeze-dried and then ground. The powdered material is extracted with an organic solvent, typically methanol or a mixture of methanol and dichloromethane (1:1 v/v).

-

Solvent Removal: The solvent is removed under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in a biphasic system, such as methanol/water and n-hexane, to separate compounds based on polarity. The less polar azulene derivatives will partition into the n-hexane layer.

-

Chromatographic Purification: The n-hexane fraction is concentrated and subjected to one or more chromatographic techniques for purification. This may include vacuum-liquid chromatography (VLC) on silica gel, followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

Characterization Techniques

The identification and structural elucidation of this compound derivatives rely on a combination of spectroscopic methods.

Table 2: Spectroscopic Data for Guaiazulene (1,4-dimethyl-7-isopropylazulene)

| Technique | Key Data and Observations | Reference(s) |

| ¹H NMR (in CDCl₃) | Signals at δ 7.85 (d, J=8.5 Hz, H-2), 7.75 (d, J=8.5 Hz, H-8), 7.35 (d, J=4.0 Hz, H-5), 7.15 (dd, J=8.5, 4.0 Hz, H-6), 6.95 (d, J=4.0 Hz, H-3), 3.25 (septet, J=7.0 Hz, H-1'), 2.65 (s, 4-CH₃), 2.40 (s, 1-CH₃), 1.35 (d, J=7.0 Hz, 2' and 3'-CH₃). | [1] |

| ¹³C NMR | Signals between δ 140-115 for aromatic carbons, 28.5 for the isopropyl methine, 22.0 for isopropyl methyl groups, and 21.5 and 19.0 for ring methyl groups. | [1] |

| Mass Spectrometry (MS) | Molecular ion [M]⁺ at m/z 198. Characteristic fragments at m/z 183 ([M-CH₃]⁺), 168 ([M-C₃H₇]⁺), 153, and 115. | [1] |

| UV-Vis Spectroscopy | Intense absorption in the visible region with λmax around 600-610 nm, responsible for its deep blue color. | [1] |

Biological Activity and Signaling Pathways

Guaiazulene and its derivatives are well-known for their anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Diagram 2: Anti-inflammatory Signaling Pathway of Guaiazulene

References

The Enigmatic Core: An In-depth Technical Guide to the Electronic Structure and Aromaticity of Azulene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azulene, a captivating bicyclic aromatic hydrocarbon, stands as a striking isomer of the colorless naphthalene, distinguished by its deep blue hue and a significant dipole moment. As a non-benzenoid aromatic compound, its unique fusion of a five-membered and a seven-membered ring bestows upon it a fascinating electronic structure and a nuanced aromaticity that deviates from classical benzenoid systems. This technical guide provides a comprehensive exploration of the azulene core, detailing its electronic properties, the nature of its aromaticity, and the experimental and computational methodologies employed in its characterization. By presenting quantitative data in structured tables and visualizing key concepts, this document aims to serve as an essential resource for researchers in chemistry, materials science, and drug development who seek to understand and harness the distinctive properties of the azulene framework.

Introduction to the Azulene Core

Azulene (C₁₀H₈) is a bicyclic, non-benzenoid aromatic hydrocarbon composed of a cyclopentadiene ring fused to a cycloheptatriene ring. This unique structural arrangement makes it a constitutional isomer of naphthalene. Unlike the colorless and nonpolar naphthalene, azulene is characterized by its intense blue color and a substantial dipole moment of approximately 1.08 Debye[1][2][3]. These properties arise from its unusual electronic distribution, which has been a subject of extensive theoretical and experimental investigation. The name "azulene" is derived from the Spanish word "azul," meaning "blue," a nod to its distinctive color first observed in the 15th century as the chromophore from the steam distillation of German chamomile[1]. Its intriguing blend of aromatic character and charge separation makes the azulene scaffold a compelling building block in medicinal chemistry and materials science.

The Unique Electronic Structure of Azulene

The electronic properties of azulene are fundamentally governed by its 10 π-electron system, which conforms to Hückel's rule for aromaticity (4n+2, with n=2)[4][5]. However, the distribution of these electrons is far from uniform, leading to its most characteristic features.

Hückel's Rule and π-Electron Delocalization

Azulene possesses a continuous, planar, cyclic system of 10 π-electrons, fulfilling the criteria for aromaticity[4]. These electrons are delocalized over the entire bicyclic perimeter, contributing to the molecule's overall stability. The stability gain from this aromaticity is estimated to be about half that of its isomer, naphthalene[1].

The Origin of the Dipole Moment

The most remarkable feature of azulene's electronic structure is its significant ground-state dipole moment, which is highly unusual for a hydrocarbon[1][6][7]. This polarity is explained by a significant contribution from a dipolar resonance structure where an electron is transferred from the seven-membered ring to the five-membered ring. This creates a scenario where the five-membered ring becomes a 6π-electron cyclopentadienyl anion and the seven-membered ring becomes a 6π-electron tropylium cation[1]. Both of these individual rings are aromatic according to Hückel's rule, which stabilizes this charge-separated state.

This intramolecular charge transfer results in the five-membered ring being electron-rich and the seven-membered ring being electron-poor[6][8]. This inherent polarization is the primary reason for azulene's dipole moment and its deep blue color, which results from a low-energy S₀→S₁ electronic transition[8].

Frontier Molecular Orbitals and Reactivity

The electronic distribution directly influences azulene's chemical reactivity. The electron-rich five-membered ring is nucleophilic, making positions 1 and 3 susceptible to electrophilic substitution reactions[1][9]. Conversely, the electron-deficient seven-membered ring is electrophilic, with positions 4, 6, and 8 being sites for nucleophilic attack[9][10]. The relatively high energy of the Highest Occupied Molecular Orbital (HOMO) and low energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to naphthalene also contribute to its distinct reactivity and spectral properties[11].

Aromaticity of the Azulene Core

While azulene is classified as aromatic, the nature of its aromaticity is more complex than that of benzene or naphthalene. It is best understood by considering both the global aromaticity of the 10π perimeter and the local aromaticity of the individual rings.

Structural and Energetic Evidence

Experimental evidence supports the aromatic character of azulene. Electron diffraction and X-ray crystallography studies have shown that the peripheral carbon-carbon bonds have lengths that are intermediate between typical single and double bonds, with an average length of about 1.40 Å, indicative of electron delocalization[1]. The transannular bond that fuses the two rings is significantly longer, around 1.50 Å[1]. Furthermore, azulene possesses a substantial resonance energy of approximately 205 kJ/mol (49 kcal/mol), confirming its aromatic stabilization[6][7][12].

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

A powerful computational tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring; large negative values indicate aromaticity (a diatropic ring current), while positive values suggest anti-aromaticity (a paratropic ring current).

Computational studies consistently show that the five-membered ring of azulene is significantly more aromatic than the seven-membered ring[13]. The five-membered ring exhibits a strongly negative NICS value, whereas the seven-membered ring has a less negative or even slightly positive NICS value, depending on the calculation method, suggesting it is weakly aromatic or non-aromatic[14]. This supports the model of an aromatic cyclopentadienyl anion fused to a less aromatic tropylium cation.

Excited-State (Anti)Aromaticity

Azulene exhibits unusual photophysical behavior, most notably fluorescence from its second excited singlet state (S₂) to the ground state (S₀), a violation of Kasha's rule[1]. Recent studies have explained this phenomenon by examining the aromaticity of its excited states. The ground state (S₀) and the S₂ state are aromatic, while the first excited singlet state (S₁) is anti-aromatic[15][16][17]. This anti-aromatic and destabilized character of the S₁ state facilitates rapid, non-radiative decay, while the aromatic and more stable S₂ state has a longer lifetime, allowing for fluorescence to occur[15][17].

Quantitative Data Summary

The following tables summarize key quantitative data pertaining to the physicochemical properties, structure, and aromaticity of the azulene core.

Table 1: Physicochemical Properties of Azulene

| Property | Value | Reference(s) |

| Molar Mass | 128.174 g·mol⁻¹ | [1] |

| Melting Point | 99–100 °C | [1] |

| Boiling Point | 242 °C | [1] |

| Dipole Moment | 1.08 D | [1][2] |

| Resonance Energy | ~205 kJ/mol (49 kcal/mol) | [6][7][12] |

| Magnetic Susceptibility (χ) | -98.5·10⁻⁶ cm³·mol⁻¹ | [1] |

Table 2: Experimental Bond Lengths of Azulene (from Electron Diffraction)

| Bond | Length (Å) |

| C1–C2 | 1.403 (avg. peripheral) |

| C2–C3 | 1.403 (avg. peripheral) |

| C4–C5 | 1.403 (avg. peripheral) |

| C5–C6 | 1.403 (avg. peripheral) |

| C9–C10 (transannular) | 1.501 |

| Data from electron diffraction studies, assuming a symmetrical model where peripheral bonds are nearly equal.[1] |

Table 3: Calculated Aromaticity Indices (NICS) for Azulene

| Ring | NICS(0) (ppm) | NICS(1)zz (ppm) | Aromatic Character | Reference(s) |

| Five-membered | -18.1 | - | Strongly Aromatic | [14] |

| Seven-membered | -5.5 | +3.39 to +4.60 | Weakly Aromatic / Non-aromatic | [14][18] |

| NICS(0) is the value at the ring center. NICS(1)zz is the out-of-plane tensor component at 1 Å above the ring, considered a more reliable indicator of π-aromaticity. |

Experimental and Computational Protocols

The characterization of azulene's unique properties relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

-

Objective: To determine the precise three-dimensional atomic structure, including bond lengths and angles, in the solid state.

-

Methodology:

-

Crystallization: High-purity azulene is dissolved in a suitable organic solvent (e.g., ethanol, hexane). Single crystals are grown via slow evaporation of the solvent in a dust-free, vibration-free environment[19]. The goal is to obtain a single crystal larger than 0.1 mm in all dimensions with no significant defects[8].

-

Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of reflections (spots) is produced and recorded by a detector (e.g., CCD)[8].

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined. The structural model is then refined using computational algorithms to achieve the best fit with the experimental diffraction data[8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To probe the electronic environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing insights into electron density distribution and π-system delocalization.

-

Methodology:

-

Sample Preparation: A small amount of azulene is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. Radiofrequency pulses are applied to excite the nuclei. The resulting signals (free induction decay) are recorded and Fourier transformed to produce the NMR spectrum.

-

Spectral Analysis: The chemical shifts (δ) of the peaks in ¹H and ¹³C NMR spectra are analyzed. The downfield shifts of protons in azulene compared to non-aromatic alkenes are indicative of the deshielding effect caused by the aromatic ring current. The differences in chemical shifts between protons on the five-membered and seven-membered rings reflect the unequal charge distribution.

-

Computational Chemistry (Density Functional Theory - DFT)

-

Objective: To model the electronic structure, geometry, and properties (e.g., aromaticity, dipole moment, spectroscopic data) of azulene.

-

Methodology:

-

Model Building: The 3D structure of the azulene molecule is built using molecular modeling software.

-

Calculation Setup: A theoretical method and basis set are chosen. A common and effective combination for organic molecules is the B3LYP functional with a 6-311+G(d,p) or larger basis set[13].

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable, lowest-energy structure. This provides theoretical bond lengths and angles.

-

Property Calculation: Once the geometry is optimized, various properties can be calculated. For aromaticity, NICS calculations are performed by placing a "ghost" atom (with no electrons or nucleus) at the center of each ring and calculating the magnetic shielding tensor. Other properties like molecular orbitals (HOMO/LUMO), dipole moment, and vibrational frequencies can also be computed[9].

-

Conclusion

The azulene core presents a departure from the conventional paradigms of aromaticity seen in benzenoid hydrocarbons. Its electronic structure is defined by a globally aromatic 10π-electron system that is polarized, giving rise to a significant dipole moment and distinct regions of high and low electron density. This charge separation, rationalized by the fusion of aromatic cyclopentadienyl anion and tropylium cation-like rings, dictates its unique reactivity and spectroscopic properties. While structurally and energetically aromatic, quantitative measures reveal a nuanced picture of local aromaticity, with the five-membered ring displaying a much stronger aromatic character than its seven-membered counterpart. A thorough understanding of these fundamental principles, achieved through the synergy of experimental and computational methods, is crucial for professionals seeking to incorporate the azulene scaffold into novel functional materials, dyes, and therapeutic agents. This guide serves as a foundational reference for the continued exploration and application of this remarkable non-benzenoid aromatic system.

References

- 1. actachemscand.org [actachemscand.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. mdpi.com [mdpi.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. Helical Nanographenes Containing an Azulene Unit: Synthesis, Crystal Structures, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How To [chem.rochester.edu]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 1-Isopropylazulene and its Derivatives

Disclaimer: The following guide is compiled from publicly available Safety Data Sheets (SDS) and scientific literature. It is intended for informational purposes for researchers, scientists, and drug development professionals. This document should not be used as a substitute for a formal risk assessment or the guidance of a qualified safety professional. The primary data pertains to Guaiazulene (1,4-dimethyl-7-isopropylazulene), a close derivative of 1-Isopropylazulene.

This guide provides a comprehensive overview of the health and safety aspects of handling this compound and its common derivative, Guaiazulene. Due to the limited availability of specific data for this compound, information on Guaiazulene is used as a surrogate, given its structural similarity.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Guaiazulene, which can be used as a reference for handling this compound.

Table 1: Physical and Chemical Properties of Guaiazulene

| Property | Value |

| Chemical Formula | C15H18 |

| Molecular Weight | 198.309 g/mol |

| Appearance | Dark blue crystalline powder or solid[1][2] |

| Odor | Odorless[1] |

| Melting Point | 31 to 33 °C (88 to 91 °F; 304 to 306 K)[3] |

| Boiling Point | 153 °C (307 °F; 426 K) at 7 mmHg[3] |

| Density | 0.976 g/cm³[3] |

| Solubility | Low water solubility[1][4] |

Table 2: Toxicological Data for Guaiazulene

| Route of Exposure | Toxicity Data | Species |

| Oral (LD50) | >4000 mg/kg | Rat |

| Oral (LD50) | >3000 mg/kg | Mouse |

| Intraperitoneal (LD50) | 180 mg/kg | Rat |

| Intraperitoneal (LD50) | 108 mg/kg | Mouse |

| Subcutaneous (LD50) | 520 mg/kg | Rat |

| Subcutaneous (LD50) | 145 mg/kg | Mouse |

| Intravenous (LD50) | 56 mg/kg | Mouse |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Table 3: Fire and Explosivity Data for Guaiazulene

| Parameter | Information |

| Flammability | Combustible solid[5] |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam[4] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2)[4][6] |

| Explosion Hazard | Dust may form an explosive mixture with air[5] |

Experimental Protocols

Detailed experimental protocols for the toxicological data presented above are typically found in the primary research literature. The LD50 values cited in the Safety Data Sheets are generally determined through standardized acute toxicity studies. These studies involve administering the substance to animals (e.g., rats, mice) via different routes of exposure (oral, dermal, inhalation) at varying concentrations. The animals are then observed for a set period, and the dose that causes mortality in 50% of the test population is determined.

For a comprehensive understanding of the methodologies, researchers should consult the specific scientific publications that report these toxicological assessments.

Safe Handling and Emergency Procedures

The following diagrams illustrate the recommended workflows for safe handling and first aid procedures.

Caption: Safe handling workflow for this compound.

Caption: First aid procedures for exposure to this compound.

Detailed Handling and Safety Precautions

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Long-sleeved clothing is recommended.[1]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][6] For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[4][6] Do not breathe dust, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6]

-

Storage: Keep in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed.[1] Store refrigerated.[2][6]

First Aid Measures:

-

Inhalation: Remove the individual to fresh air.[1][4][6] If the person is not breathing, give artificial respiration.[1][4][6] Seek medical attention.[1][4][6]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][4] Remove contaminated clothing and shoes.[6] Get medical attention.[1][4][6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Get medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting.[1][4][6] Clean the mouth with water and drink plenty of water.[6] Seek immediate medical attention.[6]

Fire-Fighting Measures:

-

Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish fires.[4]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[4][6]

-

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[4][6]

Accidental Release Measures:

-

Ensure adequate ventilation.[6]

-

Use personal protective equipment as required.[6]

-

For solids, sweep up and shovel into suitable containers for disposal.[4] For liquids, absorb with an inert material.

This guide provides a foundational understanding of the safety precautions necessary when working with this compound and its derivatives. Always consult the specific Safety Data Sheet for the material you are using and follow your institution's safety protocols.

References

A Technical Guide to 1-Isopropylazulene: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Isopropylazulene, a key azulene derivative, for professionals in research and drug development. This document details its commercial suppliers, available purity grades, and the analytical methodologies crucial for its characterization. Experimental protocols for purification and analysis are also presented to support practical applications.

Commercial Suppliers and Purity Grades

This compound, often referred to by its synonym Guaiazulene or its systematic name 1,4-Dimethyl-7-isopropylazulene, is available from a range of chemical suppliers catering to research and industrial needs. The compound is typically offered in various purity grades, which are critical for different applications, from initial research to more sensitive drug development stages. Higher purity grades are essential for applications requiring minimal interference from impurities, such as in pharmaceutical formulations and biological assays.

A summary of prominent commercial suppliers and their offered purity grades is presented in Table 1. It is important to note that the availability and specifications can vary, and it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase.

Table 1: Commercial Suppliers and Purity Grades of this compound

| Supplier | Product Name(s) | CAS Number | Purity Grade(s) Offered |

| Sigma-Aldrich | Guaiazulene, phyproof® Reference Substance | 489-84-9 | ≥99% |

| Apollo Scientific | 1,4-Dimethyl-7-isopropylazulene | 489-84-9 | 97% |

| Rose Scientific | Guaiazulene (1,4-Dimethyl-7-isopropylazulene) | 489-84-9 | 99.5+% |

| Santa Cruz Biotechnology | Guaiazulene | 489-84-9 | ≥97% |

| Thomas Scientific | Guaiazulene | 489-84-9 | 99% |

Quantitative Data from a Representative Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical. For researchers and drug development professionals, the CoA is essential for ensuring the identity, purity, and quality of starting materials. While a specific, publicly available CoA for this compound is not readily accessible, Table 2 presents a compilation of representative data based on typical specifications for high-purity organic compounds.

Table 2: Representative Certificate of Analysis Data for High-Purity this compound

| Parameter | Specification | Representative Value | Method of Analysis |

| Appearance | Dark blue crystalline solid or liquid | Conforms | Visual Inspection |

| Identity (IR) | Conforms to reference spectrum | Conforms | Infrared Spectroscopy |

| Purity (GC-MS) | ≥ 99.0% | 99.6% | Gas Chromatography-Mass Spectrometry |

| Individual Impurity | ≤ 0.1% | < 0.1% | Gas Chromatography-Mass Spectrometry |

| Total Impurities | ≤ 0.4% | 0.4% | Gas Chromatography-Mass Spectrometry |

| Melting Point | 27-31 °C | 29 °C | Capillary Method |

| Water Content (Karl Fischer) | ≤ 0.1% | 0.05% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace GC |

Experimental Protocols

Purification of this compound by Column Chromatography

This protocol describes a general method for the purification of this compound using column chromatography, a standard technique for separating components of a mixture.[1]

Materials and Equipment:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane (or other suitable non-polar solvent)

-

Ethyl acetate (or other suitable polar solvent)

-

Glass chromatography column

-

Collection flasks or test tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

Methodology:

-

Slurry Preparation: A slurry is prepared by mixing silica gel with the chosen eluent (a mixture of hexane and a small amount of ethyl acetate). The ratio of solvents should be determined by preliminary TLC analysis to achieve good separation.

-

Column Packing: The slurry is carefully poured into the chromatography column. The solvent is allowed to drain slowly, and the column is gently tapped to ensure even packing and remove any air bubbles. A layer of sand can be added to the top of the silica gel to prevent disturbance when adding the sample and eluent.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column.

-

Elution: The eluent is passed through the column. The deep blue band of this compound will travel down the column. The polarity of the eluent can be gradually increased (by increasing the percentage of ethyl acetate) to facilitate the elution of the compound.

-

Fraction Collection: Fractions of the eluate are collected in separate flasks or test tubes.

-

Analysis: Each fraction is analyzed by TLC to determine the presence and purity of this compound.

-

Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed using a rotary evaporator to yield the purified, deep blue this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of this compound.[2][3]

Instrumentation and Parameters (Representative):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Sample Preparation:

A dilute solution of the this compound sample is prepared in a volatile organic solvent such as hexane or dichloromethane.

Data Analysis:

The resulting chromatogram will show a major peak corresponding to this compound. The purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the major peak can be compared to a reference library (e.g., NIST) to confirm the identity of the compound. Impurities will appear as smaller peaks with different retention times and their mass spectra can be used for tentative identification.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and analysis of this compound.

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: Relationship between key properties of this compound and analytical methods for their determination.

References

A Technical Guide to the Historical Context of Azulene Compound Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azulene, a captivating bicyclic aromatic hydrocarbon, has intrigued chemists for centuries with its striking deep blue color, a stark contrast to its colorless isomer, naphthalene.[1] First isolated in the 15th century as the azure-blue chromophore from the steam distillation of German chamomile, its unique non-benzenoid aromatic structure has been the subject of extensive research.[1][2] This technical guide provides an in-depth exploration of the historical context of azulene compound research, focusing on its discovery, early synthetic endeavors, the evolution of understanding its electronic properties, and the initial investigations into its therapeutic potential, particularly its anti-inflammatory effects.

Early Discovery and Structural Elucidation

The term "azulene" was first coined in 1863 by Septimus Piesse for the blue chromophore found in yarrow and wormwood.[1][2] However, it was not until 1926 that the correct bicyclo[5.3.0]decapentaene structure was proposed by Lavoslav Ružička.[2][3] This pioneering work laid the foundation for the first organic synthesis of azulene, a landmark achievement that would open the door to a deeper understanding of its chemistry and properties.

Foundational Synthetic Methodologies

The unusual structure of azulene presented a significant synthetic challenge to early organic chemists. The development of novel synthetic routes was crucial for the systematic investigation of its properties.

The Pfau-Plattner Synthesis (1937)

The first successful organic synthesis of azulene was reported in 1937 by Placidus Plattner and A. St. Pfau.[2][4] Their approach involved the ring enlargement of indane using diazoacetic ester.

Experimental Protocol: Pfau-Plattner Azulene Synthesis

The following is a generalized protocol based on the historical literature. Specific reagents and conditions may have varied in the original publications.

Step 1: Reaction of Indane with Ethyl Diazoacetate

-

Indane is reacted with ethyl diazoacetate in the presence of a copper catalyst. This reaction leads to a Buchner-type ring expansion, forming a bicyclo[5.3.0]decane system.

Step 2: Hydrolysis of the Ester

-

The resulting ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylic acid.

Step 3: Dehydrogenation

-

The hydroazulene carboxylic acid is dehydrogenated to introduce the double bonds and form the aromatic azulene ring system. This was often achieved by heating with sulfur or selenium, or by catalytic dehydrogenation over palladium or platinum.

Step 4: Decarboxylation

-

The final step involves the decarboxylation of the azulene carboxylic acid to yield the parent azulene. This is typically achieved by heating the acid, often in the presence of a catalyst.

The Ziegler-Hafner Synthesis (1950s)

In the 1950s, Karl Ziegler and Klaus Hafner developed a more efficient and versatile method for synthesizing azulene and its derivatives. This method involves the condensation of a cyclopentadienide anion with a pyridinium salt (a Zincke salt).

Experimental Protocol: Ziegler-Hafner Azulene Synthesis

Step 1: Preparation of the Cyclopentadienide Anion

-

Cyclopentadiene is deprotonated using a strong base, such as sodium ethoxide or sodium amide, to form the cyclopentadienide anion.

Step 2: Preparation of the Zincke Salt

-

Pyridine is reacted with 2,4-dinitrochlorobenzene to form the corresponding N-(2,4-dinitrophenyl)pyridinium chloride (a Zincke salt).

Step 3: Condensation and Ring Opening

-

The cyclopentadienide anion is reacted with the Zincke salt. This leads to a nucleophilic attack on the pyridinium ring, followed by ring-opening of the pyridine.

Step 4: Cyclization and Elimination

-

The intermediate undergoes an intramolecular condensation, followed by the elimination of 2,4-dinitroaniline, to form the azulene ring system. This final step is often carried out at elevated temperatures.

The Nozoe Synthesis (1950s)

Contemporaneously with Ziegler and Hafner, Tetsuo Nozoe and his collaborators developed another powerful method for azulene synthesis, starting from troponoids.[5] This approach is particularly useful for the preparation of azulenes with functional groups on the seven-membered ring.

Experimental Protocol: Nozoe Azulene Synthesis

Step 1: Activation of the Tropone Ring

-

A tropone derivative bearing a good leaving group at the 2-position (e.g., a halogen or a tosylate) is used as the starting material.

Step 2: Reaction with an Active Methylene Compound

-

The activated tropone is reacted with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base (e.g., sodium ethoxide).

Step 3: Condensation and Cyclization

-

The active methylene compound adds to the tropone ring, and subsequent cyclization and elimination of the leaving group and water leads to the formation of the azulene skeleton. This method provides a direct route to functionalized azulenes.

Evolution of Understanding Azulene's Aromaticity and Electronic Structure

Azulene's unique electronic structure, a fusion of a cyclopentadienyl anion-like five-membered ring and a tropylium cation-like seven-membered ring, is central to its properties. Early spectroscopic studies were instrumental in confirming its aromatic character and understanding its unusual visible absorption.

Spectroscopic Data from Early Investigations

The following tables summarize typical spectroscopic data for azulene as reported in the historical chemical literature.

| UV-Vis Spectroscopic Data | |

| Wavelength (λmax) | Molar Absorptivity (ε) |

| ~240 nm | ~30,000 |

| ~280 nm | ~40,000 |

| ~340 nm | ~5,000 |

| ~580 nm | ~300 |

| ~630 nm | ~300 |

| ~690 nm | ~150 |

| Note: Specific values may vary depending on the solvent and the specific publication. |

| ¹H NMR Spectroscopic Data (in CDCl₃) | |

| Proton | Chemical Shift (δ, ppm) |

| H-1, H-3 | ~7.8 |

| H-2 | ~7.4 |

| H-4, H-8 | ~8.2 |

| H-5, H-7 | ~7.2 |

| H-6 | ~7.0 |

| Note: These are approximate values from early NMR studies; modern high-field NMR provides more precise data. |

| ¹³C NMR Spectroscopic Data (in CDCl₃) | |

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-3 | ~118 |

| C-2 | ~136.5 |

| C-3a, C-8a | ~140 |

| C-4, C-8 | ~137 |

| C-5, C-7 | ~123 |

| C-6 | ~136 |

| Note: Approximate values from early NMR studies. |

Early Research into the Therapeutic Potential of Azulene Derivatives

The historical use of chamomile and yarrow for their anti-inflammatory properties hinted at the biological activity of their azulene constituents, primarily chamazulene and guaiazulene.[6][7] Early scientific investigations sought to understand the pharmacological basis for these traditional uses.

Anti-inflammatory Activity

Initial studies focused on the anti-inflammatory effects of azulene derivatives in various models of inflammation. It was observed that these compounds could reduce redness and swelling associated with inflammatory responses.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

A key breakthrough in understanding the anti-inflammatory mechanism of azulene derivatives was the discovery of their ability to inhibit the cyclooxygenase (COX) enzymes.[8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The diagram below illustrates the simplified signaling pathway for the anti-inflammatory action of azulene derivatives through the inhibition of prostaglandin synthesis.

Caption: Anti-inflammatory action of azulene derivatives.

Conclusion